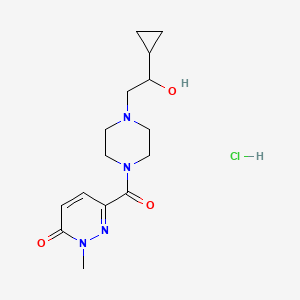
6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride is a useful research compound. Its molecular formula is C15H23ClN4O3 and its molecular weight is 342.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by a unique combination of structural features:
- Chemical Formula : C19H23ClN4O3
- Molecular Weight : 378.86 g/mol
- CAS Number : 1396881-00-7
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN4O3 |
| Molecular Weight | 378.86 g/mol |
| CAS Number | 1396881-00-7 |
Antitumor Activity
Preliminary studies suggest that derivatives containing pyridazine cores exhibit significant antitumor properties. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as IKKbeta and p38 MAP kinase . These findings indicate a potential for similar activity in the studied compound.
Anti-inflammatory Effects
Compounds with piperazine structures have been reported to possess anti-inflammatory properties. The interaction with inflammatory pathways may be mediated through inhibition of pro-inflammatory cytokines like TNF-alpha . The hydroxyethyl group may also contribute to the modulation of inflammatory responses.
Antioxidant Properties
The presence of hydroxyl groups in organic compounds often correlates with antioxidant activity. While direct studies on this specific compound are scarce, related structures have demonstrated the ability to scavenge free radicals, suggesting a potential for antioxidant effects.
Case Studies and Research Findings
-
Study on Pyridazine Derivatives :
- A study evaluated various pyridazine derivatives for their ability to inhibit IKKbeta and TNF-alpha production in THP-1 cells. The results indicated that structural modifications significantly influenced biological activity, emphasizing the importance of substituents like piperazine in enhancing efficacy .
-
Imidazo[1,2-b]pyridazines :
- Research highlighted the development of imidazo[1,2-b]pyridazines as effective inhibitors against Toxoplasma gondii. These compounds maintained activity against tachyzoites and were modified into hydrochloride salts for better bioavailability in vivo . This underscores the potential for similar modifications in enhancing the biological activity of our compound.
- Anticancer Properties :
Propiedades
IUPAC Name |
6-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-17-14(21)5-4-12(16-17)15(22)19-8-6-18(7-9-19)10-13(20)11-2-3-11;/h4-5,11,13,20H,2-3,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAJULRJRUKWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














